1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone
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Overview
Description
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, including the formation of the azepane, pyridazine, and piperazine rings, followed by their subsequent coupling with the ethanone moiety. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
- 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethanone
Uniqueness
Compared to similar compounds, 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O/c23-19-7-5-18(6-8-19)17-22(29)28-15-13-27(14-16-28)21-10-9-20(24-25-21)26-11-3-1-2-4-12-26/h5-10H,1-4,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBYDGFHHXDFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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